molecular formula C20H20N4O4 B7700932 Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate

Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate

Cat. No.: B7700932
M. Wt: 380.4 g/mol
InChI Key: VXRWPELBUJKHHJ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.

    Attachment of the butanamido group: This step involves the reaction of the oxadiazole intermediate with a butanoic acid derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzoate esters.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential biological pathways, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is unique due to its combination of the pyridine and oxadiazole rings with a benzoate ester, providing a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

ethyl 4-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-2-27-20(26)14-9-11-15(12-10-14)22-17(25)7-5-8-18-23-19(24-28-18)16-6-3-4-13-21-16/h3-4,6,9-13H,2,5,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWPELBUJKHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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